N-(2-ethoxyphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide
Description
N-(2-ethoxyphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide is a synthetic small molecule characterized by a hexahydroquinazolinone core linked to a 2-ethoxyphenylacetamide group via a sulfanyl bridge. The compound shares key pharmacophoric elements with MMP-9 inhibitors, such as a sulfanyl-acetamide backbone and heterocyclic motifs, which are critical for binding to the hemopexin-like (HPX) domain of MMP-9 .
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-2-24-15-10-6-5-9-14(15)19-16(22)11-25-17-12-7-3-4-8-13(12)20-18(23)21-17/h5-6,9-10H,2-4,7-8,11H2,1H3,(H,19,22)(H,20,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVCPZZDEPRIBRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC(=O)NC3=C2CCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethoxyphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 359.44 g/mol. The compound features a hexahydroquinazoline core linked to an ethoxyphenyl group and a sulfanyl moiety.
| Property | Value |
|---|---|
| Molecular Formula | C18H21N3O3S |
| Molecular Weight | 359.44 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial properties . For instance, derivatives containing quinazoline structures have been shown to inhibit bacterial growth effectively. A study indicated that modifications in the quinazoline core could enhance antimicrobial efficacy against various pathogens.
Anticancer Potential
Research indicates that this compound may possess anticancer properties . The quinazoline moiety is known for its ability to interact with multiple biological targets involved in cancer progression. For example:
- Mechanism of Action : The compound may inhibit specific kinases crucial for tumor growth.
- Case Study : In vitro studies demonstrated that similar compounds led to reduced proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity . Compounds with similar scaffolds have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines and pathways such as NF-kB.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The presence of the sulfanyl group may allow for interaction with various enzymes involved in disease processes.
- Receptor Modulation : The compound may affect receptor activity related to cell signaling pathways critical for proliferation and inflammation.
Case Studies
Several studies have investigated the biological activities of compounds structurally related to this compound:
- Antimicrobial Study : A derivative was tested against Staphylococcus aureus and Escherichia coli with promising results indicating significant inhibition at low concentrations .
- Anticancer Research : A related compound demonstrated IC50 values in the micromolar range against various cancer cell lines during cell viability assays .
- Inflammation Model : In vivo models showed that administration of a similar compound reduced edema and inflammatory markers in induced paw edema models .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Research has indicated that compounds with similar structures to N-(2-ethoxyphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide exhibit promising anticancer properties. For instance, studies on sulfonamide derivatives have shown cytotoxic effects against various cancer cell lines such as colon and breast cancer cells . The incorporation of the hexahydroquinazoline moiety may enhance the compound's ability to inhibit tumor growth by targeting specific pathways involved in cancer progression.
Enzyme Inhibition:
The compound's structure suggests potential activity as an enzyme inhibitor. Similar derivatives have been investigated for their inhibitory effects on enzymes like acetylcholinesterase and α-glucosidase, which are relevant in treating conditions such as Alzheimer's disease and Type 2 diabetes mellitus .
Pharmaceutical Development
Drug Discovery Screening:
this compound has been included in various screening libraries for drug discovery. It is part of collections that contain hundreds of thousands of compounds aimed at identifying new therapeutic agents . The compound's unique properties make it a candidate for further investigation in pharmacological studies.
Biological Studies
In vitro Studies:
Preliminary in vitro studies have shown that compounds structurally related to this compound can exhibit antimicrobial properties. These studies typically involve testing against a range of bacterial and fungal strains to evaluate the efficacy of the compound . Such findings could lead to the development of new antibiotics or antifungal agents.
Structure–Activity Relationship (SAR) Studies
Chemical Modifications:
The exploration of structure–activity relationships is crucial in understanding how modifications to the compound can affect its biological activity. By altering functional groups or substituents on the core structure of this compound, researchers can optimize its potency and selectivity for specific biological targets .
Data Table: Summary of Research Applications
Comparison with Similar Compounds
Structural Features and Modifications
The compound’s core structure aligns with MMP-9 inhibitors designed to disrupt protein-protein interactions (PPIs) involving the HPX domain. Key structural comparisons include:
- Hexahydroquinazolinone vs.
- Substituent Effects: The 2-ethoxyphenyl group may improve solubility and membrane permeability compared to 4-fluorophenyl or difluoromethoxyphenyl groups. However, fluorinated substituents (e.g., in 3c) are associated with higher potency (nanomolar Kd) due to enhanced hydrophobic interactions with MMP-9 .
Potency and Selectivity
- 3c : Demonstrates a dissociation constant (Kd) of 320 nM for MMP-9 HPX, with >10-fold selectivity over MMP-2. The butanamide linker in 3c may extend into a hydrophobic pocket, improving affinity compared to the acetamide linker in the target compound .
- Lead Compound: The pyrimidinone-based lead exhibits weaker binding (KD = 2.1 µM), emphasizing the importance of the hexahydroquinazolinone core for potency .
Preparation Methods
Cyclization of 1,3-Diaminocyclohexane with Carbon Disulfide
The hexahydroquinazolinone core is synthesized by reacting 1,3-diaminocyclohexane with carbon disulfide under alkaline conditions. This cyclocondensation forms the thiourea intermediate, which undergoes intramolecular cyclization upon heating to yield the thione derivative.
$$
\text{1,3-Diaminocyclohexane} + \text{CS}_2 \xrightarrow{\text{NaOH, Δ}} \text{2-Oxo-hexahydroquinazolin-4-thione}
$$
Key Conditions :
Alternative Route via Thiourea Intermediate
An alternative approach involves reacting cyclohexenone with thiourea in the presence of hydrochloric acid, followed by oxidation to introduce the thione functionality.
$$
\text{Cyclohexenone} + \text{NH}2\text{CSNH}2 \xrightarrow{\text{HCl}} \text{Thiourea intermediate} \xrightarrow{\text{H}2\text{O}2} \text{2-Oxo-hexahydroquinazolin-4-thione}
$$
Key Conditions :
Synthesis of 2-Chloro-N-(2-Ethoxyphenyl)Acetamide
Acylation of 2-Ethoxyaniline
2-Ethoxyaniline is treated with chloroacetyl chloride in a Schotten-Baumann reaction to form the acetamide derivative.
$$
\text{2-Ethoxyaniline} + \text{ClCH}2\text{COCl} \xrightarrow{\text{NaOH, H}2\text{O}} \text{2-Chloro-N-(2-ethoxyphenyl)acetamide}
$$
Key Conditions :
- Base: 10% aqueous NaOH.
- Solvent: Dichloromethane (biphasic system).
- Temperature: 0–5°C (ice bath).
- Yield: ~85% after extraction and drying.
Coupling of Thione and Acetamide Precursors
Nucleophilic Substitution Reaction
The thione group in 2-oxo-hexahydroquinazolin-4-thione acts as a nucleophile, displacing the chloride in 2-chloro-N-(2-ethoxyphenyl)acetamide under basic conditions.
$$
\text{Thione} + \text{ClCH}2\text{CONHAr} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{N-(2-Ethoxyphenyl)-2-[(2-oxo-hexahydroquinazolin-4-yl)sulfanyl]acetamide}
$$
Key Conditions :
- Base: Anhydrous K$$2$$CO$$3$$.
- Solvent: Dimethylformamide (DMF).
- Temperature: 60°C for 8 hours.
- Workup: Precipitation in ice water, filtration, and column chromatography (SiO$$_2$$, ethyl acetate/hexane).
- Yield: ~55–60%.
Optimization and Mechanistic Considerations
Solvent and Base Selection
Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the thione, while weaker bases (K$$2$$CO$$3$$) minimize side reactions such as hydrolysis of the acetamide.
Temperature Control
Elevated temperatures (>60°C) risk decomposition of the thione, whereas lower temperatures prolong reaction times. A balance is achieved at 60°C.
Purification Challenges
The product’s polarity necessitates gradient elution during column chromatography. Recrystallization from ethanol/water (7:3) improves purity (>98% by HPLC).
Analytical Characterization
Spectroscopic Data
Purity Assessment
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Cyclization + Substitution | 60 | 98.5 | Scalability, minimal side products |
| Thiourea Oxidation | 60 | 97.0 | Avoids toxic CS$$_2$$ |
Q & A
Q. What experimental strategies are recommended for synthesizing this compound and structurally related acetamide derivatives?
Answer: Synthesis typically involves multi-step organic reactions, including nucleophilic substitution and coupling. For example:
- Key steps :
- Thiolation : Reacting 1,2,5,6,7,8-hexahydroquinazolin-4-one with a sulfurizing agent (e.g., Lawesson’s reagent) to introduce the sulfanyl group.
- Acetamide coupling : Using 2-ethoxyaniline with activated intermediates like chloroacetyl chloride, followed by coupling to the sulfanyl-quinazolinone scaffold.
- Purification : Column chromatography (e.g., silica gel with CH₂Cl₂/MeOH gradients) and recrystallization from ethyl acetate.
- Yield optimization : Adjust stoichiometry (e.g., molar ratios of 1:1.5 for nucleophiles) and reaction time (e.g., 12–24 hours for coupling steps) .
Q. How can the crystal structure of this compound be determined, and what software is validated for refinement?
Answer:
- Single-crystal X-ray diffraction is the gold standard. Use SHELXL for refinement due to its robust handling of anisotropic displacement parameters and hydrogen bonding networks.
- Critical parameters :
- Resolution: ≤ 0.84 Å for high-quality data.
- R-factor targets: < 0.05 for R₁ (I > 2σ(I)).
- Validation: Check via CCDC Mercury for bond-length/angle consistency.
- Example: Similar acetamide derivatives (e.g., N-(4-chlorophenyl) analogs) were resolved with SHELXL, achieving R₁ = 0.0372 .
Q. What bioactivity assays are relevant for evaluating this compound’s pharmacological potential?
Answer:
-
Enzyme inhibition assays :
- Lipoxygenase (LOX) : Monitor absorbance at 234 nm (conjugated diene formation) with IC₅₀ calculations.
- Butyrylcholinesterase (BChE) : Use Ellman’s method (412 nm) with donepezil as a positive control.
-
Results from analogs :
Compound LOX IC₅₀ (µM) BChE IC₅₀ (µM) 8t (chlorophenyl) 12.3 18.7 8u (ethoxyphenyl) 9.8 15.2 Data suggest ethoxy substitution enhances activity .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during structural validation?
Answer:
- Common contradictions :
- Proton splitting : Overlapping signals in aromatic regions (e.g., 6.5–8.0 ppm). Use 2D NMR (COSY, HSQC) to assign coupling patterns.
- Sulfanyl group conformation : Variable δ 3.1–3.5 ppm in ¹H NMR due to rotational isomerism. Confirm via NOESY (proximity to quinazolinone protons).
- Case study : For N-(2-ethoxyphenyl) analogs, HSQC confirmed C-S bond connectivity at δ 168.0 ppm (¹³C) .
Q. What computational methods validate binding interactions with targets like MMP-9 or LOX?
Answer:
- Docking studies : Use AutoDock Vina with PDB IDs 1LOX or 1L6J (MMP-9 HPX domain).
- Key interactions : Sulfanyl group coordination to Zn²⁺ in MMP-9 (binding energy ≤ -8.5 kcal/mol).
- MD simulations : GROMACS for 100 ns trajectories to assess stability (RMSD ≤ 2.0 Å).
- Experimental correlation : Analogous compounds showed KD = 2.1 µM for MMP-9 via SPR .
Q. How can synthetic yields be improved while minimizing by-products like oxadiazole dimers?
Answer:
- By-product analysis :
- HPLC-MS : Detect dimer peaks (m/z ~800–900).
- Mitigation : Use radical scavengers (e.g., BHT) and inert atmospheres (N₂/Ar).
- Optimized conditions :
Data Contradiction Analysis
Q. Why do conflicting bioactivity results arise across similar analogs (e.g., ethoxy vs. nitro substituents)?
Answer:
- Electronic effects : Ethoxy groups (-OCH₂CH₃) enhance electron density, improving LOX inhibition (IC₅₀ ↓ 25% vs. nitro derivatives).
- Steric hindrance : Nitro groups reduce BChE binding (IC₅₀ ↑ 30%) due to bulky meta-substitution .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
